molecular formula C12H17NO B13315235 2-Methyl-5-propyl-2,3-dihydro-1-benzofuran-3-amine

2-Methyl-5-propyl-2,3-dihydro-1-benzofuran-3-amine

Cat. No.: B13315235
M. Wt: 191.27 g/mol
InChI Key: SDNFKPHLJDRTHQ-UHFFFAOYSA-N
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Description

2-Methyl-5-propyl-2,3-dihydro-1-benzofuran-3-amine is a compound belonging to the benzofuran family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-propyl-2,3-dihydro-1-benzofuran-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . Another method includes the use of proton quantum tunneling, which offers high yield and fewer side reactions .

Industrial Production Methods

Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and ability to produce high yields. This method is particularly useful for synthesizing polycyclic benzofuran compounds .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-propyl-2,3-dihydro-1-benzofuran-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include borane-dimethyl sulfide complex for reductions and iodine for cyclization reactions . The conditions often involve anhydrous solvents and controlled temperatures to ensure high yields and purity of the products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or halogenated benzofuran compounds .

Scientific Research Applications

2-Methyl-5-propyl-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-5-propyl-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound’s biological activities are often attributed to its ability to inhibit certain enzymes or receptors involved in disease processes. For example, some benzofuran derivatives have been shown to inhibit the growth of cancer cells by interfering with cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-propyl-2,3-dihydro-1-benzofuran-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

2-methyl-5-propyl-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C12H17NO/c1-3-4-9-5-6-11-10(7-9)12(13)8(2)14-11/h5-8,12H,3-4,13H2,1-2H3

InChI Key

SDNFKPHLJDRTHQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C=C1)OC(C2N)C

Origin of Product

United States

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